molecular formula C7H15Cl2N3 B6282702 cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 2649073-81-2

cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride

Katalognummer: B6282702
CAS-Nummer: 2649073-81-2
Molekulargewicht: 212.12 g/mol
InChI-Schlüssel: ORHXBQPSVGUKIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H13N3·2HCl It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further linked to a 4,5-dihydro-1H-imidazol-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropyl bromide in the presence of a base.

    Amination: The methanamine moiety is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding imidazoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where halogenation or other electrophilic reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Introduction of halogenated cyclopropyl derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Wirkmechanismus

The mechanism of action of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The cyclopropyl group provides steric hindrance, while the imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine: Similar structure but with a methyl group instead of a hydrogen atom on the imidazole ring.

    Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine: Lacks the dihydrochloride salt form.

Uniqueness

Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Eigenschaften

CAS-Nummer

2649073-81-2

Molekularformel

C7H15Cl2N3

Molekulargewicht

212.12 g/mol

IUPAC-Name

cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c8-6(5-1-2-5)7-9-3-4-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H

InChI-Schlüssel

ORHXBQPSVGUKIB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(C2=NCCN2)N.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.